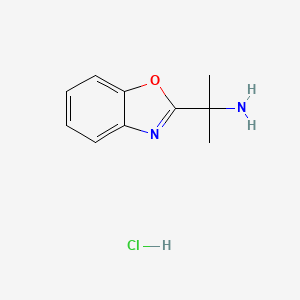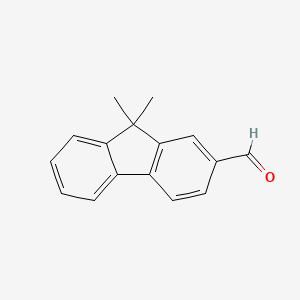![molecular formula C10H15N3O4 B2754862 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1506512-05-5](/img/structure/B2754862.png)
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, including inflammatory pathways, microbial growth pathways, and cancer cell proliferation pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological effects, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Méthodes De Préparation
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methyl group or the pyrazole ring.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxylic acid group to an alcohol.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid include other Boc-protected pyrazole derivatives and pyrazole carboxylic acids. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a piperidine ring instead of a simple amine group.
tert-Butyloxycarbonyl-protected pyrazoles: These compounds have similar Boc protection but may vary in the position and nature of other substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for particular synthetic and research applications.
Propriétés
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-11-13(4)7(6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAGCIJPZHOZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B2754780.png)


![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)
![2-cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2754790.png)
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2754796.png)


![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)
